Zincacetate

Description

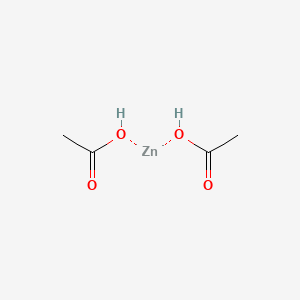

Zinc acetate (chemical formula: C₄H₆O₄Zn, molecular weight: 183.48 g/mol, CAS: 557-34-6) is a white crystalline compound with slight acidity, soluble in water and prone to efflorescence . Its physical properties include a melting point of 83–86°C , though reported boiling points vary significantly (117.1°C vs.

Properties

Molecular Formula |

C4H8O4Zn |

|---|---|

Molecular Weight |

185.5 g/mol |

IUPAC Name |

acetic acid;zinc |

InChI |

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4); |

InChI Key |

ZOIORXHNWRGPMV-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.[Zn] |

Canonical SMILES |

CC(=O)O.CC(=O)O.[Zn] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Zinc acetate serves as a mild Lewis acid catalyst in organic reactions. It has been employed in the synthesis of complex organic molecules due to its ability to enhance electrophilicity and facilitate nucleophilic attacks.

Case Study: Synthesis of Xanthene Derivatives

- A recent study demonstrated the use of zinc acetate in the ultrasound-assisted synthesis of xanthene derivatives from cyclic diketones and aromatic aldehydes. The method showcased several advantages:

- Mild conditions : The reactions were conducted under environmentally friendly conditions.

- High atom economy : The process yielded good to excellent results with minimal waste.

- Recyclability : Zinc acetate can be reused multiple times without significant loss of activity.

The study found that using a concentration of 10 mol% zinc acetate resulted in optimal yields, highlighting its effectiveness as a catalyst in organic synthesis .

Environmental Applications

Zinc acetate has been utilized in environmental remediation processes, particularly for water treatment.

Case Study: Coagulation and Flocculation of Iron Oxyhydroxide

- Research indicated that zinc acetate can effectively extract iron from water by promoting the coagulation of iron oxyhydroxide nanoclusters. This method involves:

- Charge neutralization : Zinc ions interact with iron clusters, aiding in their precipitation.

- Layered zinc hydroxide growth : At higher pH levels, zinc hydroxide surfaces develop, enhancing the removal efficiency.

The study demonstrated that this method could lead to significant reductions in dissolved iron concentrations in water, showcasing zinc acetate's potential in environmental applications .

Pharmaceutical Applications

In the pharmaceutical field, zinc acetate is recognized for its health benefits.

- Immune System Support : It is commonly used to boost the immune system and treat conditions like the common cold and recurrent ear infections.

- Dietary Supplementation : Zinc acetate is prescribed to augment dietary zinc intake, particularly in patients with deficiencies due to conditions like Wilson's disease .

Materials Science

Zinc acetate plays a crucial role in the development of advanced materials.

Case Study: Coatings for Automotive and Aerospace Industries

- Zinc acetate has been incorporated into high-performance coatings as a catalyst for curing processes. Its addition helps improve:

- Abrasion resistance : Coatings exhibit enhanced durability.

- Corrosion resistance : The presence of zinc enhances protective properties against environmental degradation.

The research highlighted that coatings formulated with zinc acetate showed superior performance compared to traditional systems, making them suitable for demanding applications .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Catalyst for xanthene derivatives | Mild conditions, high yields |

| Environmental Science | Water treatment via coagulation | Effective iron removal |

| Pharmaceuticals | Immune support and dietary supplementation | Treats deficiencies |

| Materials Science | High-performance coatings | Improved abrasion and corrosion resistance |

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Acetate vs. Lead Acetate

Lead Acetate (Pb(C₂H₃O₂)₂) is a heavy metal salt historically used as a protein precipitant . Unlike zinc acetate, lead acetate lacks specificity for unstable hemoglobins and poses higher toxicity risks. Zinc acetate’s reversibility (via EDTA addition) and safety profile make it preferable for biomedical applications .

Zinc Acetate vs. Uranyl Acetate

Uranyl Acetate (UO₂(C₂H₃O₂)₂) is employed in protein purification but involves radioactive uranium, complicating handling and disposal . Zinc acetate avoids these hazards and demonstrates selective precipitation of hemoglobin variants (e.g., HbChristchurch) at controlled zinc-to-hemoglobin ratios (4:1 to 35:1) .

Zinc Acetate vs. Zinc Gluconate

Zinc Gluconate (C₁₂H₂₂O₁₄Zn) releases only 72% of zinc ions, compared to 100% from zinc acetate . This lower bioavailability limits its efficacy in dietary supplements, though it remains a common alternative due to cost considerations.

Zinc Acetate vs. Mercuric Chloride

Mercuric Chloride (HgCl₂) effectively precipitates proteins but is highly toxic and environmentally persistent . Zinc acetate offers a safer, reversible alternative, particularly in clinical diagnostics for unstable hemoglobin detection .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Efficacy in Hemoglobin Precipitation

| Compound | Optimal Zn:Hb Ratio | Specificity | Reversibility | References |

|---|---|---|---|---|

| Zinc Acetate | 4:1 to 35:1 | Selective for unstable hemoglobins | Yes (EDTA) | |

| Mercuric Chloride | Not specified | Broad-spectrum | No |

Research Findings

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of zinc acetate critical for experimental reproducibility in materials science?

- Zinc acetate (Zn(CH₃COO)₂) exhibits a melting point of 83–86°C in its hydrated form, but its anhydrous form decomposes at ~237°C after losing water of crystallization . Density (1.84 g/mL at 25°C) and solubility in water, ethanol, and diluted mineral acids are key for solution preparation. Researchers must report hydration state and purity (≥99% for most studies) to avoid inconsistencies in thermal or solubility data .

Q. How is zinc acetate synthesized and validated for purity in laboratory settings?

- Synthesis involves reacting zinc oxide or carbonate with glacial acetic acid under reflux. Characterization includes X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for metal content, and Fourier-transform infrared spectroscopy (FTIR) to confirm acetate ligand bonding . Purity validation requires elemental analysis (e.g., ≤0.1% chloride impurities) and comparison with reference spectra .

Q. What standardized protocols ensure consistent preparation of zinc acetate solutions across studies?

- For aqueous solutions, dissolve anhydrous zinc acetate in deionized water (18.2 MΩ·cm resistivity) at 25°C with stirring. For organic solvents (e.g., dimethylformamide), pre-dry the solvent to avoid hydrolysis. Document molarity, pH, and storage conditions (e.g., desiccation for anhydrous forms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal properties of zinc acetate (e.g., melting points)?

- Discrepancies arise from hydration states: hydrated forms melt at 83–86°C, while anhydrous forms decompose at higher temperatures (e.g., 237°C). Use thermogravimetric analysis (TGA) to distinguish between forms and report heating rates (e.g., 10°C/min under nitrogen) to standardize data .

Q. What methodological considerations govern the use of zinc acetate as a precipitant for unstable hemoglobins, and how are optimal molar ratios determined?

- At pH 7.4, zinc acetate selectively precipitates unstable hemoglobins (e.g., Hb Christchurch) at a molar ratio of 3–5:1 (Zn²⁺:heme). Excess zinc (>4:1) precipitates normal hemoglobin reversibly, requiring titration with EDTA to avoid false positives. Validate with spectrophotometry (Soret band at 415 nm) and electrophoresis .

Q. How should researchers address variability in zinc acetate’s catalytic efficiency in esterification or polymerization reactions?

- Control moisture content (anhydrous vs. hydrated forms) and ligand coordination. For polyesters, pre-dry zinc acetate at 120°C for 2 hours to remove hydration water, which alters catalytic activity. Use kinetic studies (e.g., time-resolved FTIR) to monitor reaction progress and identify intermediate species .

Q. What strategies ensure reproducibility in zinc acetate-based protocols for spectroscopic studies (e.g., transient absorption spectroscopy)?

- Standardize sample preparation: dissolve zinc acetate in degassed solvents (e.g., DMF) to prevent oxidation. Use ultrafast lasers (e.g., femtosecond pulses) with controlled power densities to avoid photodegradation. Replicate conditions from reference studies (e.g., 10 g/dL hemoglobin lysate in tris buffer) .

Methodological Notes

- Data Contradiction Analysis : Compare hydration states, purity grades, and experimental conditions (e.g., pH, ionic strength) when reconciling conflicting results. Use meta-analyses to identify trends across studies .

- Experimental Design : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks for biomedical studies. For example, define hemoglobin variants (Population), zinc acetate concentration (Intervention), and precipitation kinetics (Outcome) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.